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Compound of Interest

Compound Name: 2-Acetyl-5-methylthiazole

Cat. No.: B1332114 Get Quote

Disclaimer: Direct experimental spectroscopic data for 2-Acetyl-5-methylthiazole is not readily

available in public scientific databases. This guide provides a detailed analysis of its predicted

spectroscopic characteristics, supported by experimental data from the closely related

structural analog, 2-acetylthiazole. This information serves as a robust reference for

researchers, scientists, and professionals in drug development for the identification and

characterization of 2-Acetyl-5-methylthiazole.

Molecular Structure and Properties
IUPAC Name: 1-(5-methyl-1,3-thiazol-2-yl)ethan-1-one

Molecular Formula: C₆H₇NOS

Molecular Weight: 141.19 g/mol

Chemical Structure:

A thiazole ring, which is a five-membered aromatic ring containing one nitrogen and one

sulfur atom.

An acetyl group (-C(=O)CH₃) attached to the carbon at position 2 of the thiazole ring.

A methyl group (-CH₃) attached to the carbon at position 5 of the thiazole ring.
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Predicted and Analog-Based Spectroscopic Data
The following sections present the spectroscopic data for the structural analog, 2-

acetylthiazole, which lacks the 5-methyl group. This data provides a strong basis for predicting

the spectral features of 2-Acetyl-5-methylthiazole. The primary differences expected in the

spectra of 2-Acetyl-5-methylthiazole would be the appearance of signals corresponding to the

5-methyl group in NMR and subtle shifts in the vibrations of the thiazole ring in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data for 2-Acetyl-5-methylthiazole (in CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 7.8 - 8.0 Singlet 1H Thiazole-H4

~ 2.7 Singlet 3H Acetyl-CH₃

~ 2.5 Singlet 3H Thiazole-CH₃ at C5

Predicted ¹³C NMR Data for 2-Acetyl-5-methylthiazole (in CDCl₃):

Chemical Shift (δ, ppm) Assignment

~ 191 C=O (Acetyl)

~ 168 C2 (Thiazole)

~ 145 C4 (Thiazole)

~ 135 C5 (Thiazole)

~ 25 Acetyl-CH₃

~ 15 Thiazole-CH₃ at C5

Infrared (IR) Spectroscopy
Experimental IR Data for 2-Acetylthiazole:
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The IR spectrum of 2-acetylthiazole provides a reference for the key functional group

absorptions. For 2-Acetyl-5-methylthiazole, these bands will be present with minor shifts.

Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Weak
C-H stretching (aromatic

thiazole ring)

~ 2950 - 2850 Weak C-H stretching (methyl groups)

~ 1680 - 1660 Strong C=O stretching (acetyl ketone)

~ 1550 - 1450 Medium
C=N and C=C stretching

(thiazole ring)

~ 1400 - 1350 Medium C-H bending (methyl groups)

Below 900 Medium
C-S stretching and ring

vibrations (thiazole)

Mass Spectrometry (MS)
Experimental Electron Ionization (EI) Mass Spectrometry Data for 2-Acetylthiazole:[1][2]

The mass spectrum of 2-Acetyl-5-methylthiazole is expected to show a molecular ion peak at

m/z 141. The fragmentation pattern will likely be similar to that of 2-acetylthiazole, with the

primary cleavage being the loss of the acetyl group.
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m/z
Relative Intensity
(%)

Assignment (for 2-
acetylthiazole)

Predicted
Assignment (for 2-
Acetyl-5-
methylthiazole)

141 - - [M]⁺ (Molecular Ion)

127 36.58 [M]⁺ (Molecular Ion) -

99 48.35
[M - CO]⁺ or

[Thiazole-C≡O]⁺

[M - CO]⁺ or [5-

Methylthiazole-C≡O]⁺

58 32.00 Thiazole ring fragment
5-Methylthiazole ring

fragment

43 99.99
[CH₃CO]⁺ (Acetyl

cation)

[CH₃CO]⁺ (Acetyl

cation)

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small

organic molecule like 2-Acetyl-5-methylthiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] Add a small amount of an

internal standard, such as tetramethylsilane (TMS), if required.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic

field.[4]

Shim the magnetic field to achieve maximum homogeneity and improve spectral

resolution.[4]
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Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure efficient transfer of

radiofrequency power.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans (typically 8 to 16) are collected to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30)

to simplify the spectrum to singlets for each unique carbon.[4] A longer acquisition time

with a higher number of scans is typically required due to the low natural abundance of

¹³C.[5] A relaxation delay of 1-2 seconds is common.[4]

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.[4]

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Reference the spectrum using the signal from the internal standard (TMS at 0 ppm) or the

residual solvent peak.[4]

Perform baseline correction to obtain a flat baseline.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop

between two salt plates (e.g., NaCl or KBr).

Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample

directly onto the ATR crystal. This is a common and convenient method.[6]

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium

bromide (KBr) powder and press it into a thin, transparent disk.
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Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean salt

plates/ATR crystal) to subtract atmospheric and instrumental interferences.[7]

Place the prepared sample in the spectrometer's sample holder.

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS) with Electron Ionization
(EI)

Sample Introduction: Introduce the sample into the ion source. This can be done via a direct

insertion probe for solid or low-volatility liquid samples, or through a gas chromatograph

(GC) for volatile samples, which also separates the compound from any impurities.[8]

Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a

high-energy electron beam (typically 70 eV).[9] This collision ejects an electron from the

molecule, creating a positively charged molecular ion ([M]⁺) and causing it to fragment in a

characteristic pattern.[8][9]

Mass Analysis: The newly formed ions are accelerated by an electric field into the mass

analyzer. The analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their

mass-to-charge ratio (m/z).[10]

Detection: The separated ions are detected, and their abundance is recorded. The resulting

data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z

value.[10]

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis

Sample Handling

Spectroscopic Measurement

Data Processing and Interpretation

Conclusion

Receive and Log Sample

Sample Preparation
(Dissolving, Pelletizing, etc.)

NMR Analysis
(¹H, ¹³C) FT-IR Analysis MS Analysis

Process Raw Data
(FT, Phasing, Baseline Correction)

Spectral Interpretation
(Peak Assignment, Structure Elucidation)

Compare with Databases/
Reference Spectra

Final Report Generation
(Structure Confirmation, Purity Assessment)

Click to download full resolution via product page

Caption: Workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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